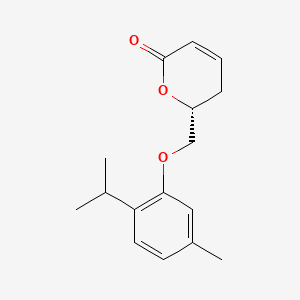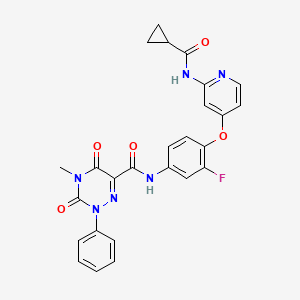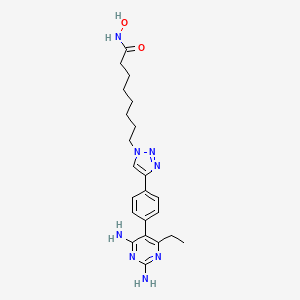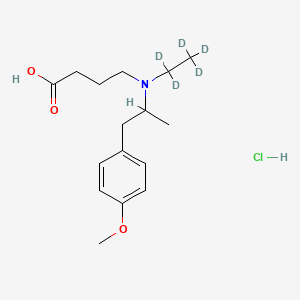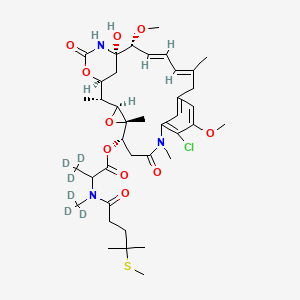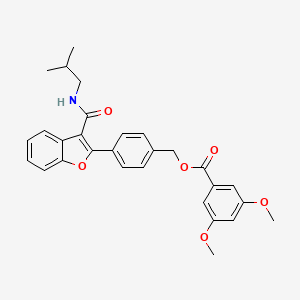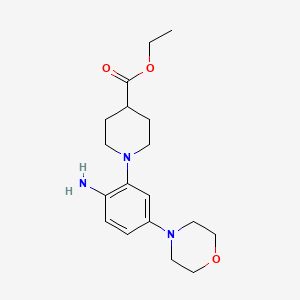
Aep-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aep-IN-1 is a non-covalent inhibitor of asparagine endopeptidase, also known as legumain. This compound has shown potential in the treatment of various neurological diseases, including Alzheimer’s disease. Asparagine endopeptidase is a cysteine protease that specifically cleaves peptide bonds at asparaginyl residues, making it a significant target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aep-IN-1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the quality of the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Aep-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Aep-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the enzymatic activity of asparagine endopeptidase and its role in peptide cleavage.
Biology: Helps in understanding the biological pathways involving asparagine endopeptidase, particularly in plant and mammalian cells.
Mécanisme D'action
Aep-IN-1 exerts its effects by binding to the active site of asparagine endopeptidase, thereby inhibiting its enzymatic activity. The compound interacts with the catalytic cysteine residue, preventing the cleavage of peptide bonds at asparaginyl residues. This inhibition disrupts the normal function of asparagine endopeptidase, leading to a reduction in the formation of pathological peptides associated with diseases like Alzheimer’s .
Comparaison Avec Des Composés Similaires
Similar Compounds
δ-Secretase Inhibitor 11: Another inhibitor of asparagine endopeptidase, used in the study of Alzheimer’s disease.
Butelase 1: A plant-derived enzyme with similar peptide ligation activity.
Uniqueness of Aep-IN-1
This compound stands out due to its high specificity and potency as an inhibitor of asparagine endopeptidase. Its non-covalent binding mechanism allows for reversible inhibition, making it a valuable tool in both research and therapeutic applications. Additionally, its central nervous system activity makes it particularly relevant for studying and potentially treating neurological disorders .
Propriétés
Formule moléculaire |
C18H27N3O3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
ethyl 1-(2-amino-5-morpholin-4-ylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-2-24-18(22)14-5-7-21(8-6-14)17-13-15(3-4-16(17)19)20-9-11-23-12-10-20/h3-4,13-14H,2,5-12,19H2,1H3 |
Clé InChI |
LGVISIPNPSTDGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


